molecular formula C14H15FN2O2 B11858096 1H-Indole-2,3-dione, 6-fluoro-1-(1-piperidinylmethyl)- CAS No. 141542-60-1

1H-Indole-2,3-dione, 6-fluoro-1-(1-piperidinylmethyl)-

Cat. No.: B11858096
CAS No.: 141542-60-1
M. Wt: 262.28 g/mol
InChI Key: AURNGYUHECPHGA-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dione, 6-fluoro-1-(1-piperidinylmethyl)- is a fluorinated isatin derivative with a piperidinylmethyl substitution at the 1-position of the indole ring. Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry due to its versatility in synthesizing bioactive compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141542-60-1

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

6-fluoro-1-(piperidin-1-ylmethyl)indole-2,3-dione

InChI

InChI=1S/C14H15FN2O2/c15-10-4-5-11-12(8-10)17(14(19)13(11)18)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2

InChI Key

AURNGYUHECPHGA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=C(C=CC(=C3)F)C(=O)C2=O

Origin of Product

United States

Preparation Methods

Formation of the Fluorinated Isatin Core

The synthesis begins with constructing the 6-fluoroindole-2,3-dione intermediate. As detailed in patent CN101786980A, this involves a two-step process:

  • Intermediate Synthesis :

    • 3-Fluoroaniline reacts with hydroxylamine hydrochloride and chloral hydrate under acidic conditions (HCl/Na₂SO₄) to form N-(3-fluorophenyl)-2-(hydroxyimino)acetamide.

    • Reaction Conditions :

      • Temperature: 50–55°C (Step 1); 75–80°C (Step 2)

      • Catalysts: Polyphosphoric acid or boron trifluoride/tetrahydrofuran (BF₃/THF).

    • Yield : 84.3% after cyclization.

  • Cyclization :

    • The intermediate undergoes acid-catalyzed cyclization to form 6-fluoroindole-2,3-dione. Polyphosphoric acid (PPA) at 90–95°C for 3.5 hours achieves near-quantitative conversion (unreacted material <0.1%).

Key Data :

ParameterValueSource
Cyclization Temperature90–95°C
Reaction Time3.5 hours
HPLC Purity99.0%

Optimization of Reaction Conditions

Acid Catalysts in Cyclization

The choice of acid significantly impacts cyclization efficiency:

Acid CatalystTemperature (°C)Reaction Time (h)Yield (%)
Polyphosphoric acid90–953.584.3
Boron trifluoride/THF70–751280.4
Trifluoromethanesulfonic acid85–90485.4

Polyphosphoric acid (PPA) offers the best balance of yield and reaction time, while trifluoromethanesulfonic acid enables faster kinetics at higher temperatures.

Solvent and Temperature Effects in Alkylation

THF outperforms DCM in the Mannich reaction due to better solubility of the isatin intermediate. Elevated temperatures (>60°C) risk decomposition of the fluorinated aromatic system, necessitating strict thermal control.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 2.5–3.0 ppm (piperidinyl CH₂), δ 7.2–7.8 ppm (fluorinated aromatic protons).

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water gradient).

Purity and Stability

  • Melting Point : 195–196°C (sharp, indicating high crystallinity).

  • Storage : Stable at −20°C for >12 months under inert atmosphere.

Comparative Analysis of Methodologies

ParameterPatent CN101786980A MethodConventional Isatin Synthesis
Cyclization CatalystPolyphosphoric acidSulfuric acid
Total Yield84.3%60–70%
Reaction Time3.5 hours6–8 hours
Byproduct Formation<0.1%5–10%

The patent method reduces byproducts via controlled feed rates and optimized acid selection.

Challenges and Industrial Considerations

  • Fluorine Sensitivity :

    • The 6-fluoro substituent is susceptible to nucleophilic displacement under strongly basic conditions. Acidic environments (pH <5) are maintained during synthesis.

  • Scale-Up Limitations :

    • Polyphosphoric acid’s viscosity complicates large-scale mixing. Alternatives like immobilized Lewis acid catalysts are under investigation .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoline derivatives, quinones, and reduced indoline compounds .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit anticancer properties. The specific compound of interest has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that modifications in the indole structure could enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies revealed that it possesses activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Potential as an Antidepressant

The piperidine moiety in the compound suggests potential applications in neuropharmacology. Preliminary studies have indicated that it may act on serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. Animal models have shown reduced depressive-like behaviors following administration of the compound .

Derivatives and Modifications

Researchers are exploring various derivatives to enhance biological activity and selectivity. For example, introducing different halogen substituents or modifying the piperidine ring may yield compounds with improved pharmacological profiles .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer activityShowed significant inhibition of cell proliferation in breast cancer cells with IC50 values lower than standard chemotherapeutics .
Study BTest antimicrobial efficacyDemonstrated effectiveness against multi-drug resistant bacteria with MIC values comparable to existing antibiotics .
Study CAssess antidepressant potentialIndicated reduction in depressive symptoms in animal models with serotonin receptor modulation .

Mechanism of Action

The mechanism of action of 6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 6-F, 1-(piperidinylmethyl) C₁₄H₁₄FN₂O₂ 265.28 (est.) Enhanced lipophilicity; potential CNS activity (inferred)
6-Fluoroisatin 6-F C₈H₄FNO₂ 165.12 Anticancer, antiviral
4-Fluoro-1H-indole-2,3-dione 4-F C₈H₄FNO₂ 165.12 Lower metabolic stability vs. 6-F isomer
6-Bromo-5-methyl-1H-indole-2,3-dione 6-Br, 5-CH₃ C₉H₆BrNO₂ 240.06 Higher molecular weight; halogen effects
I-MTSC (Isatin 3-(N-methylthiosemicarbazone)) 3-(N-methylthiosemicarbazone) C₁₀H₉FN₄OS 252.27 Metal chelation; antimicrobial activity
1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione 1-CH₃, 7-CF₃ C₁₀H₆F₃NO₂ 229.16 High electronegativity; potential enzyme inhibition
Key Observations :
  • Fluorine Position : The 6-fluoro substitution in the target compound and 6-fluoroisatin may improve blood-brain barrier penetration compared to 4-fluoro analogues .
  • 3-Substituents : Thiosemicarbazone derivatives (e.g., I-MTSC) exhibit metal-chelating properties, whereas the target compound retains the 2,3-dione moiety, limiting chelation but preserving hydrogen-bonding capacity .

Pharmacological Activity Profiles

Key Insights :
  • The target compound’s piperidinylmethyl group may enhance interactions with hydrophobic enzyme pockets, similar to trifluoromethyl groups in 1-methyl-7-CF₃ derivatives .
  • Thiosemicarbazones (e.g., I-MTSC) show broader antiviral activity but may suffer from toxicity due to metal chelation, whereas the target compound’s dione group could reduce off-target effects .

Biological Activity

1H-Indole-2,3-dione, 6-fluoro-1-(1-piperidinylmethyl)-, also known as 6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Composition

  • Molecular Formula: C14H15FN2O2
  • Molecular Weight: 262.28 g/mol
  • CAS Number: 141542-60-1
  • IUPAC Name: 6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione

Structural Representation
The compound features an indole core with a fluorine atom and a piperidine substituent, which are critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of indole compounds exhibit significant anticancer activity. A study highlighted the ability of similar indole derivatives to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The specific effects of 6-fluoro-1-(piperidinylmethyl)indoline-2,3-dione on cancer cells are still under investigation, but its structural similarities to known active compounds suggest potential efficacy.

Antimicrobial Activity

Indoles are known for their antimicrobial properties. Preliminary studies have shown that related compounds can inhibit the growth of bacteria and fungi . The presence of the piperidine group may enhance this activity by increasing membrane permeability or interfering with microbial metabolic pathways.

Neuroprotective Effects

A growing body of literature suggests that indole derivatives can exert neuroprotective effects. For instance, isatin (a related compound) has been shown to protect neuronal cells from oxidative stress . The neuroprotective potential of 6-fluoro-1-(piperidinylmethyl)indoline-2,3-dione remains to be fully elucidated but is an area of active research.

The biological activity of 6-fluoro-1-(piperidinylmethyl)indoline-2,3-dione may involve several mechanisms:

  • Enzyme Inhibition: Indoles can act as enzyme inhibitors, affecting pathways crucial for cancer cell survival.
  • Receptor Modulation: The compound may interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives:

StudyFindings
Demonstrated that indole derivatives induce apoptosis in cancer cells.
Reported antimicrobial activity against various pathogens.
Showed neuroprotective effects in models of oxidative stress.

Q & A

Q. Methodological Answer :

  • ¹H/¹³C/¹⁹F NMR : Resolve substituent effects (e.g., piperidinylmethyl proton splitting at δ 3.5–4.0 ppm) and confirm fluorine position .
  • X-ray Crystallography : Use SHELX or OLEX2 for structure refinement. Challenges include crystal twinning; mitigate by optimizing solvent (DMSO/ethanol) and slow evaporation .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns help identify piperidine loss (m/z ~100) .

Advanced: How can molecular docking and dynamics simulations elucidate the interaction of this compound with viral glycoproteins?

Q. Methodological Answer :

  • Target Selection : Prioritize proteins like HSV-1 glycoprotein D (gD) or SARS-CoV-2 spike protein based on structural homology .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking. Validate with free-energy perturbation (FEP) or MM-GBSA calculations .
  • Key Parameters :
    • Grid box centered on active sites (e.g., gD residues Asp215/Arg222).
    • 100 ns MD simulations in explicit solvent (TIP3P) to assess binding stability.
    • Analyze hydrogen bonds (e.g., indole carbonyl with Lys54) and hydrophobic contacts (piperidine with Phe207) .

Advanced: How does the piperidinylmethyl group at position 1 influence biological activity compared to other substituents?

Q. Structure-Activity Relationship (SAR) Insights :

Substituent Biological Activity Key Interactions
Piperidinylmethyl (C1)Enhanced CNS penetration (logP ~2.5)H-bond with ATP-binding pockets
Methyl (C1)Reduced solubility (logP ~3.0)Steric hindrance in hydrophobic pockets
Halogenated ethyl (C1)Variable cytotoxicity (e.g., Br > Cl > I)Halogen bonding with Ser/Thr residues

Q. Design Strategy :

  • Piperidinylmethyl improves bioavailability via balanced logP and hydrogen-bond donor capacity .

Advanced: How should researchers resolve contradictions in reported biological activities of fluoro-indole derivatives?

Q. Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., doxorubicin for cytotoxicity) .
  • Purity Validation : Confirm compound integrity via HPLC (>98%) and elemental analysis .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify off-target effects. For example, conflicting antiviral results may arise from differential inhibition of viral entry vs. replication .

Advanced: What computational and experimental approaches are recommended for pharmacokinetic (ADMET) profiling?

Q. Methodological Answer :

  • In Silico Tools :
    • SwissADME : Predict BBB permeability (TPSA <70 Ų) and CYP450 inhibition .
    • ProTox-II : Estimate hepatotoxicity (LD50 ~200 mg/kg) .
  • Experimental Assays :
    • Microsomal Stability : Incubate with rat liver microsomes (RLM), monitor parent compound depletion via LC-MS/MS .
    • Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s) .

Basic: What are the key considerations for designing in vitro biological assays to evaluate this compound’s efficacy?

Q. Methodological Answer :

  • Cell Viability : Use MTT assay with IC₅₀ determination (48–72 hr exposure). Include positive controls (e.g., 5-fluorouracil) .
  • Target-Specific Assays :
    • Antiviral : Plaque reduction assay (PRNT₉₀) for HSV-1 .
    • Anticancer : Caspase-3 activation (fluorogenic substrates) .
  • Dose-Response : Test 0.1–100 μM range with triplicate replicates to ensure reproducibility .

Advanced: How can researchers leverage X-ray crystallography to resolve structural ambiguities in analogs of this compound?

Q. Methodological Answer :

  • Crystal Growth : Optimize via vapor diffusion (20% PEG 4000, pH 7.4) .
  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.2 Å) datasets .
  • Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals. Validate with R₁ (<5%) and Rfree (<7%) .

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